Benzhydryl 2,2,2-trifluoroacetate
Overview
Description
Benzhydryl 2,2,2-trifluoroacetate is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a benzhydryl group attached to a trifluoroacetate moiety, making it a compound of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2,2,2-trifluoroacetate typically involves the reaction of benzhydrol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows: [ \text{Ph}_2\text{CHOH} + \text{CF}_3\text{CO}_2\text{O} \rightarrow \text{Ph}_2\text{CHOC(O)CF}_3 + \text{H}_2\text{O} ] where (\text{Ph}_2\text{CHOH}) represents benzhydrol and (\text{CF}_3\text{CO}_2\text{O}) represents trifluoroacetic anhydride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzhydrol and trifluoroacetic acid.
Reduction: The compound can be reduced to form benzhydryl alcohol derivatives.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Benzhydrol and trifluoroacetic acid.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Various benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzhydryl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of alcohols and as an intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of benzhydryl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the benzhydryl moiety can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target proteins .
Comparison with Similar Compounds
Diphenhydramine: A benzhydryl ether with antihistamine properties.
Benzhydryl chloride: A precursor in the synthesis of various benzhydryl derivatives.
Benzhydryl alcohol: An intermediate in organic synthesis.
Uniqueness: Benzhydryl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties. The trifluoroacetate group enhances the compound’s stability and lipophilicity, making it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
benzhydryl 2,2,2-trifluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMYQOVONCEVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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